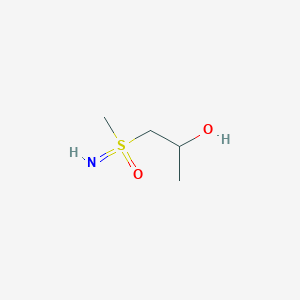

1-(Methylsulfonimidoyl)propan-2-ol

Description

Overview of Organosulfur Chemistry and Sulfonimidoyl Compounds

Organosulfur chemistry, the study of organic compounds containing sulfur, encompasses a vast and diverse range of molecules that are integral to both nature and industry. acs.org Sulfur's ability to exist in multiple oxidation states and form a variety of stable bonds with carbon and heteroatoms gives rise to a rich collection of functional groups, including thiols, sulfides, sulfoxides, sulfones, and their derivatives. acs.orgorganic-chemistry.org These compounds are not merely chemical curiosities; they are found in essential amino acids like methionine and cysteine, life-saving antibiotics such as penicillin, and many blockbuster drugs. acs.org

Among the more advanced sulfur-containing moieties are the hexavalent sulfur (S(VI)) compounds. A particularly noteworthy class is the sulfonimidoyl group, which can be considered an aza-analogue of the well-known sulfonyl group, where one of the sulfonyl oxygen atoms is replaced by a nitrogen atom. This substitution has profound effects on the molecule's properties, introducing a stereogenic center at the sulfur atom and creating opportunities for additional directional interactions, such as hydrogen bonding. researchgate.netpearson.com Consequently, sulfonimidoyl derivatives, including sulfoximines and sulfonimidamides, have garnered significant attention in medicinal chemistry as potential isosteres for sulfones and sulfonamides, sometimes offering improved physicochemical and pharmacokinetic properties. nih.gov

The Role of Chiral Alcohols in Modern Organic Synthesis

Chirality, or 'handedness', is a fundamental property in molecular science, with profound implications in biology and pharmacology. nih.gov Chiral molecules exist as non-superimposable mirror images called enantiomers. Often, only one enantiomer of a drug is responsible for its therapeutic effect, while the other may be inactive or even cause harmful side effects. nih.gov This makes the ability to synthesize single enantiomers of complex molecules—a process known as asymmetric synthesis—a cornerstone of modern organic chemistry. nih.govnih.gov

Chiral alcohols are among the most valuable building blocks in this endeavor. researchgate.netnih.gov They are versatile intermediates used in the synthesis of a wide array of pharmaceuticals, agrochemicals, and advanced materials. researchgate.netnih.gov The development of methods to produce chiral alcohols with high enantiomeric purity, whether through the asymmetric reduction of ketones or the resolution of racemic mixtures, remains a highly active area of research. nih.govyoutube.com These optically active alcohols serve as key starting points for constructing more complex chiral structures, embedding stereochemical information that guides subsequent transformations. nih.gov

Contextualization of 1-(Methylsulfonimidoyl)propan-2-ol within Contemporary Chemical Research

The compound this compound represents a fascinating convergence of the two chemical motifs discussed above. It incorporates both a chiral-at-sulfur sulfonimidoyl group and a chiral secondary alcohol. The structure contains two potential stereocenters: one at the sulfur atom of the methylsulfonimidoyl group and another at the C2 carbon of the propan-2-ol backbone. This dual chirality suggests the potential existence of four diastereomers, each with a unique three-dimensional arrangement and potentially distinct chemical and biological properties.

While specific research on this compound is not extensively documented in scientific literature, its structure alone places it at the intersection of several key research areas. The combination of a sulfonimidoyl group and an alcohol functionality within the same molecule, known as a sulfonimidoyl alcohol, presents unique synthetic challenges and opportunities. Such compounds could serve as novel ligands in asymmetric catalysis, where the chirality of both the sulfur and carbon centers could work in concert to induce high levels of stereoselectivity. Furthermore, as a structural analog of biologically active molecules, it holds potential as a scaffold in drug discovery, where the unique steric and electronic properties of the sulfonimidoyl group could be exploited to modulate target binding and pharmacological activity. nih.gov The study of such molecules is driven by the broader effort to expand the available chemical space for creating new functional molecules. nih.gov

Hypothetical Synthesis and Physicochemical Data

Given the absence of specific experimental data for this compound, its synthesis can be postulated based on established methods for creating related sulfur(VI) compounds. A plausible route involves the reaction of a suitable sulfonimidoyl halide with propan-2-ol.

A general method for synthesizing sulfonimidates (a closely related class) involves the reaction of sulfonimidoyl chlorides with alcohols or phenols. rsc.org This reaction typically proceeds via nucleophilic substitution at the electrophilic sulfur center. rsc.org Adapting this to the target molecule, one could envision a reaction between N-methyl methylsulfonimidoyl chloride and the alkoxide of propan-2-ol. The stereochemical outcome at the sulfur center would depend heavily on the reaction conditions and the stability of the sulfonimidoyl chloride intermediate. rsc.org

Below are tables detailing the properties of potential starting materials and a list of compounds mentioned in this article.

Table 1: Physicochemical Properties of Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| Propan-2-ol | C₃H₈O | 60.1 | 82.6 |

| 2-Methylpropan-2-ol | C₄H₁₀O | 74.12 | 82-83 |

| 1-(Methylamino)propan-2-ol | C₄H₁₁NO | 89.14 | 159-161 |

| 1-(Methylsulfanyl)propan-2-ol | C₄H₁₀OS | 106.19 | 171.3 |

Data sourced from publicly available chemical databases. This data is for related and precursor compounds, not the title compound.

Structure

3D Structure

Properties

IUPAC Name |

1-(methylsulfonimidoyl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO2S/c1-4(6)3-8(2,5)7/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDQLDRSGTQICHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS(=N)(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Methylsulfonimidoyl Propan 2 Ol and Analogues

General Strategies for Sulfonimidoyl Moiety Construction

The sulfonimidoyl group, an aza-isostere of the sulfonyl group, is a key functional group in medicinal chemistry and materials science. Its synthesis has been approached through several primary strategies, including building from sulfinates, utilizing reactive sulfonimidoyl halides, and oxidizing lower-valent sulfur precursors.

Synthesis from Sulfinates and Alcohols

The formation of sulfonimidates, which are esters of sulfonimidic acids, represents a direct route to incorporating the sulfonimidoyl scaffold. One notable method involves the rearrangement of sulfinyl hydroxylamines. In a process described by Maricich et al., sulfinyl hydroxylamines can undergo a rapid rearrangement where an alkoxy group migrates from the nitrogen atom to the sulfur atom, yielding unstable sulfonimidate intermediates. rsc.org These intermediates can then transfer their alkyl group to an alcohol, a process that underscores the potential for using alcohol-derived moieties in constructing sulfonimidoyl compounds. rsc.org

More recently, photocatalysis has emerged as a powerful tool for generating sulfinates directly from alcohols. princeton.edu These sulfinate intermediates are versatile lynchpins that can be converted into a variety of sulfur(VI) derivatives, providing a modern entry point to sulfonimidoyl structures from readily available alcohol starting materials. princeton.edu

Approaches Involving Sulfonimidoyl Halides (e.g., Chlorides, Fluorides)

The use of sulfonimidoyl halides is a cornerstone of sulfonimidoyl chemistry. These reactive intermediates undergo nucleophilic substitution to form a wide array of derivatives.

Sulfonimidoyl Chlorides: Historically, the synthesis of sulfonimidoyl chlorides often involved the oxidation of sulfur(IV) compounds. acs.org For instance, Levchenko and co-workers developed methods where arylsulfinyl chlorides were oxidized with sodium salts of N-chloroarylsulfonamides to produce N-aryl-sulfonimidoyl chlorides. rsc.org Another route involves the reaction of sulfinamides with chlorinating agents like N-chlorosuccinimide (NCS) to generate the sulfonimidoyl chloride in situ. nih.govnih.gov These chlorides can then react with amines or other nucleophiles. nih.govnih.govbeilstein-journals.org

Sulfonimidoyl Fluorides: The development of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry, pioneered by Nobel laureate Barry Sharpless, has brought sulfonimidoyl fluorides to the forefront. rsc.org These compounds are often more stable than their chloride counterparts but remain highly effective for "click chemistry" type reactions. chinesechemsoc.orgoup.com Common routes to sulfonimidoyl fluorides include:

Halogen Exchange: The most common approach involves a chloride-to-fluoride exchange on a pre-formed sulfonimidoyl chloride. chinesechemsoc.org

Oxidative Fluorination: Modern methods allow for the direct synthesis from lower oxidation state precursors. Electrochemical oxidation of sulfinamides in the presence of a fluoride source like triethylamine (B128534) trihydrofluoride is an efficient method. chinesechemsoc.orgacs.org

From S(VI) Imidazoles: A single-step, solvent-free mechanochemical method has been developed where stable sulfonyl imidazoles are converted to the corresponding sulfonimidoyl fluorides using potassium bifluoride and acetic acid. youtube.comresearchgate.net

The reaction of these sulfonimidoyl halides with alcohols or phenols, often in the presence of a base, is a primary method for forming sulfonimidates, thereby constructing the C-O-S(VI) linkage. rsc.org

Table 1: Comparison of Reagents for Sulfonimidoyl Halide Synthesis

| Precursor | Reagent(s) | Product | Key Features | References |

|---|---|---|---|---|

| Sulfinamide | N-Chlorosuccinimide (NCS) | Sulfonimidoyl Chloride | Forms intermediate in situ; avoids explosive reagents like t-BuOCl. | nih.gov, nih.gov |

| Sulfinamide | Et3N·3HF (electrochemical) | Sulfonimidoyl Fluoride | Enables direct oxidative nucleophilic fluorination. | chinesechemsoc.org |

| Sulfenyl Phthalimide | SOF4, then amine | Sulfonimidoyl Fluoride | A modular assembly strategy for diverse sulfonimidoyl fluorides. | oup.com |

Oxidation Pathways to Sulfonimidoyl Scaffolds

Oxidation of sulfur compounds in lower oxidation states is a fundamental strategy for accessing the S(VI) center of the sulfonimidoyl moiety.

Oxidation of Sulfinamides: Sulfinamides are common precursors that can be oxidized to form sulfonimidoyl compounds. The oxidation of N-protected sulfinamides with N-chlorosuccinimide (NCS) in the presence of an amine or sulfonamide yields sulfonimidamides, proceeding through a sulfonimidoyl chloride intermediate. nih.govnih.gov

Oxidation of Sulfilimines: Sulfilimines (or sulfimides) can be oxidized to the corresponding sulfoximines (N-substituted sulfonimidoyl compounds). Oxidizing agents such as ruthenium tetraoxide or alkali metal permanganates are effective for this transformation, which is crucial for producing certain classes of insecticidal compounds. google.com

Electrochemical Oxidation: Electrochemical methods provide a reagent-free approach to oxidation. The anodic oxidation of sulfenamides can proceed sequentially to form sulfinamides and then further oxidize to sulfonimidoyl fluorides in the presence of a fluoride source. acs.org This process is believed to involve a planar sulfonimidoyl cation intermediate that is trapped by the nucleophile. chinesechemsoc.orgacs.org

Convergent and Divergent Synthesis of the 1-(Methylsulfonimidoyl)propan-2-ol Backbone

The synthesis of the specific target molecule, this compound, requires the careful orchestration of methods to form the chiral propan-2-ol core and introduce the methylsulfonimidoyl group.

Stereospecific Construction of the Propan-2-ol Core

Achieving the correct stereochemistry at the C2 position of the propanol (B110389) unit is critical. Several established strategies can be employed for this purpose.

Chiral Pool Synthesis: Starting from readily available chiral precursors like (R)- or (S)-propylene oxide allows for a direct and stereospecific route. The epoxide can be opened by a nucleophile containing the sulfur atom at the C1 position. For example, reaction with sodium methylthiolate would yield 1-(methylthio)propan-2-ol with inversion of stereochemistry, providing a key intermediate for subsequent elaboration of the sulfonimidoyl group.

Asymmetric Reduction: The asymmetric reduction of a corresponding ketone, 1-(methylsulfonimidoyl)propan-2-one, using chiral reducing agents (e.g., those used in Corey-Bakshi-Shibata reduction) or enzymatic methods (e.g., using ketoreductases) can provide enantiomerically enriched propan-2-ol derivatives. mdpi.com

Kinetic Resolution: A racemic mixture of this compound could be resolved using dynamic kinetic resolution (DKR). This process often involves the use of a lipase (B570770), such as Candida antarctica lipase B (CAL-B), to selectively acylate one enantiomer of the alcohol, allowing for the separation of the two. mdpi.com

A synthetic route starting from the opening of an oxirane ring with sodium azide (B81097) yields an azido-substituted secondary alcohol, which serves as a versatile intermediate for further functionalization. nih.gov Similarly, reductive cross-coupling of terminal alkynes with α-chloro boronic esters provides a stereospecific method to access chiral allylic alcohols, which could be subsequently converted to the desired saturated propan-2-ol structure. dicp.ac.cn

Introduction of the Methylsulfonimidoyl Group

The assembly of the final molecule can be envisioned through either a convergent or a divergent (linear) approach, applying the general strategies discussed previously.

Convergent Synthesis: A convergent approach involves synthesizing the propan-2-ol fragment and the methylsulfonimidoyl precursor separately before combining them.

Prepare a stereodefined, protected 1-halopropan-2-ol (e.g., (R)-1-bromo-2-(tert-butyldimethylsilyloxy)propane).

Separately, prepare the N-protected methylsulfinamide anion.

Combine these fragments via nucleophilic substitution, followed by oxidation of the resulting N-protected methylsulfinimidate to the target sulfonimidoyl structure and subsequent deprotection.

Divergent/Linear Synthesis: A linear sequence involves building the sulfonimidoyl group onto a pre-existing propan-2-ol backbone.

Start with stereochemically pure 1-(methylthio)propan-2-ol (from chiral propylene (B89431) oxide). The hydroxyl group would likely require protection.

Oxidize the sulfide (B99878) to the corresponding sulfoxide (B87167) (a methylsulfinyl group).

Perform an oxidative imination on the sulfoxide. For example, reaction with an iminating agent like sodium azide in the presence of an oxidant would form the N-H sulfonimidoyl group (sulfoximine). This is analogous to the synthesis of methionine sulfoximine (B86345). drugbank.com

A powerful modern approach would be to utilize a chiral bifunctional S(VI) transfer reagent. researchgate.netnih.gov For example, an enantiopure reagent could transfer the sulfonimidoyl moiety to an organometallic derivative of the propan-2-ol backbone, achieving asymmetry at both the sulfur and carbon centers in a controlled manner. nih.gov

Table 2: Potential Synthetic Routes to this compound

| Route Type | Key Steps | Advantages | Potential Challenges |

|---|---|---|---|

| Convergent | 1. Synthesis of chiral 1-halopropan-2-ol derivative.2. Nucleophilic substitution with methylsulfinamide anion.3. Oxidation. | Modular; allows for optimization of each piece separately. | Requires control of stereochemistry during substitution. |

| Divergent | 1. Stereospecific opening of propylene oxide with MeS-. 2. Protection of -OH group. 3. Stepwise oxidation/imination of the sulfide. | Builds complexity on a simple, stereodefined core. | Compatibility of reagents with the rest of the molecule; multiple steps. |

| Asymmetric Transfer | 1. Formation of an organometallic propan-2-ol derivative.2. Reaction with a chiral S(VI) transfer reagent. | Potentially high stereocontrol for both chiral centers in one key step. | Availability and synthesis of the specialized chiral S(VI) reagent. |

Enantioselective Synthesis of this compound

Achieving enantiopurity is often crucial for the biological activity of chiral molecules. The enantioselective synthesis of this compound can be approached through several established strategies that aim to control the stereochemistry at the sulfur atom and the carbon bearing the hydroxyl group.

Utilization of Chiral Pool Starting Materials

The chiral pool strategy leverages readily available, enantiopure natural products as starting materials. Amino acids, with their inherent chirality, are particularly valuable in this regard. nih.govnih.gov A plausible route to enantiopure this compound could commence from a chiral amino acid. For instance, a suitable amino acid can be converted in a few steps to a chiral amino alcohol, which then serves as a scaffold to introduce the methylsulfonimidoyl group. This approach transfers the chirality from the starting material to the final product. New sulfonate-based chiral salts have been successfully prepared from amino alcohols, demonstrating the feasibility of using these precursors in the synthesis of complex chiral molecules. nih.gov

Application of Chiral Auxiliaries in Sulfonimidoyl Alcohol Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. acs.org After the desired stereocenter is created, the auxiliary can be removed. In the context of sulfonimidoyl alcohol synthesis, a chiral auxiliary can be attached to the sulfonimidoyl moiety to control the addition of a propan-2-ol precursor or, conversely, a chiral alcohol auxiliary could direct the formation of the sulfonimidoyl group.

Commonly used chiral auxiliaries derived from natural sources, such as menthol (B31143) or diacetone-D-glucose, have been effectively used in the diastereoselective preparation of related sulfinates. acs.orgdntb.gov.ua For example, the Andersen method, which uses (-)-menthyl p-toluenesulfinate, is a classic example of this approach in sulfoxide synthesis. dntb.gov.ua Similar strategies could be adapted for sulfonimidoyl compounds, where a chiral alcohol like 8-phenylmenthol or trans-2-phenyl-1-cyclohexanol (B1200244) could be employed to direct the stereoselective synthesis.

Asymmetric Catalysis (e.g., Organocatalysis, Transition Metal Catalysis) for Chiral Induction

Asymmetric catalysis offers a powerful and efficient means to generate chiral molecules without the need for stoichiometric chiral reagents.

Organocatalysis: Chiral organocatalysts, such as chiral phosphoric acids or amines, can be employed to create the stereogenic centers in this compound. For instance, the enantioselective synthesis of chiral sulfinates has been achieved through the deoxygenation of sulfones using a combination of organocatalysis and a cyano group as an activating auxiliary. This approach generates a chiral sulfinic species that can be trapped with alcohols. A similar strategy could potentially be developed for sulfonimidoyl analogues.

Transition Metal Catalysis: Transition metal complexes with chiral ligands are widely used for a variety of asymmetric transformations. The synthesis of chiral sulfinyl compounds has been achieved through metal-catalyzed enantioselective C-H functionalization. nih.gov For example, iron(III) complexes with chiral salen-type ligands have been used for the highly enantioselective preparation of sulfoxides on a large scale. dntb.gov.ua Such catalytic systems could be explored for the asymmetric oxidation of a corresponding sulfide precursor to generate the chiral sulfonimidoyl group in this compound.

Diastereoselective Approaches in Complex Molecule Construction

In the synthesis of more complex molecules containing the this compound core, diastereoselective reactions are critical for controlling the relative stereochemistry of multiple chiral centers. If a chiral center is already present in the molecule, it can direct the stereochemical outcome of subsequent reaction steps.

One common diastereoselective approach involves the addition of a nucleophile to a chiral substrate. For example, the addition of a nitromethane (B149229) anion to chiral α-amidoalkylphenyl sulfones proceeds with high diastereoselectivity to form nitro adducts, which can be further converted to β-hydroxy-α-amino acids. mdpi.com A similar diastereoselective addition of a suitable carbon nucleophile to a chiral methylsulfonimidoyl precursor could be a key step in constructing the propan-2-ol side chain with a defined stereochemistry relative to the chiral sulfur center.

Furthermore, the reaction of sulfonimidoyl chlorides with alkenes in the presence of a Lewis acid like aluminum chloride can produce benzothiazines with two new stereogenic centers, often with good diastereoselectivity. dntb.gov.ua This type of cyclization reaction highlights how the sulfonimidoyl group can participate in and influence the stereochemical course of complex molecule construction.

Synthesis of Structural Analogues and Derivatives of this compound

The synthesis of structural analogues and derivatives of this compound is essential for exploring structure-activity relationships in drug discovery and agrochemistry. These modifications can involve changes to the alkyl groups on the sulfur, the nitrogen substituent, or the alcohol moiety.

Recent advances have enabled the rapid synthesis of a wide array of sulfoximines and sulfonimidamides with excellent enantiomeric excess. mdpi.com A notable example is the development of a bench-stable chiral bifunctional S(VI) transfer reagent, t-BuSF, which serves as a template for the asymmetric synthesis of these compounds. This reagent platform has been used to prepare over 70 different sulfoximines, sulfonimidoyl fluorides, and sulfonimidamides.

The synthesis of various derivatives often starts from a common intermediate. For example, novel sulfonamide derivatives featuring a 1-(methylsulfonyl)piperazine (B1332412) core have been synthesized from trimetazidine (B612337) by reacting it with various sulfonyl chlorides. mdpi.com Similarly, novel benzimidazole (B57391) derivatives have been prepared and characterized, showcasing the versatility of synthetic routes to create diverse molecular scaffolds. guidechem.com

Below is a table summarizing the synthesis of some structural analogues and derivatives.

| Starting Material | Reagent(s) | Product | Reference |

| Trimetazidine | Methylsulfonyl chloride, Triethylamine | 1-(Methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine | mdpi.com |

| o-Phenylenediamine derivatives | Carbon disulfide, Iodomethane, Anhydrous potassium carbonate | 1-Methyl-2-(methylthio)-1H-benzo[d]imidazole derivatives | guidechem.com |

| 1-Chloro-2-methyl-2-propanol | 40% solution of methylamine (B109427) in methanol | 2-Methyl-1-(methylamino)propan-2-ol | google.com |

| α-Amino isobutyric acid alkyl ester | H₂, Metal catalyst | 2-Amino-2-methyl-1-propanol | researchgate.net |

| 1,3-Diaminopropan-2-ol | 5-Methyl-1H-imidazole-4-carbaldehyde | 1,3-Bis-((5-methyl-1H-imidazol-4-yl)methyleneamino)propan-2-ol |

Reactivity and Reaction Mechanisms of 1 Methylsulfonimidoyl Propan 2 Ol

Reactivity Profiles of Sulfonimidoyl Alcohols

Sulfonimidoyl alcohols, such as 1-(methylsulfonimidoyl)propan-2-ol, exhibit a reactivity profile that is a composite of their constituent alcohol and sulfonimidoyl moieties. The alcohol group, a hydroxyl (-OH) attached to a carbon atom, can undergo reactions typical of secondary alcohols. libretexts.org The sulfonimidoyl group, with its chiral sulfur center, presents a unique site for nucleophilic attack and other transformations. researchgate.netacs.org The presence of both functionalities on the same molecule can lead to intramolecular interactions and unique reactivity patterns. For instance, the alcohol can act as an internal nucleophile, attacking the sulfur center under certain conditions. rsc.org The stereochemistry of the chiral sulfur center is a key feature, influencing the diastereoselectivity of reactions at both the alcohol and the sulfonimidoyl group. nih.gov

Transformations Involving the Hydroxyl Functionality of this compound

The hydroxyl group of this compound is a key site for various chemical modifications, including esterification, etherification, dehydration, and oxidation. These reactions are fundamental to altering the properties and extending the synthetic utility of this compound.

Esterification and Etherification Reactions

Esterification of this compound can be achieved by reacting it with a carboxylic acid in the presence of an acid catalyst, such as concentrated sulfuric acid. chemguide.co.ukceon.rs This reaction, known as Fischer esterification, is a reversible process. masterorganicchemistry.com For example, the reaction with ethanoic acid would yield isopropyl ethanoate. quora.com To drive the equilibrium towards the ester product, an excess of the alcohol or removal of water is often employed. masterorganicchemistry.com

Etherification, the formation of an ether, can also occur. For instance, the bimolecular dehydration of alcohols at lower temperatures (around 110-130°C) in the presence of an acid catalyst can lead to the formation of symmetrical or unsymmetrical ethers. scielo.brresearchgate.net In the case of this compound, reaction with another alcohol molecule would produce the corresponding diether.

A summary of representative esterification and etherification reactions is presented below:

| Reactant 1 | Reactant 2 | Catalyst | Product | Reaction Type |

| This compound | Ethanoic Acid | H₂SO₄ | Isopropyl ethanoate | Esterification |

| This compound | Propanoic Acid | H₂SO₄ | Isopropyl propanoate | Esterification |

| This compound | This compound | H₂SO₄ (at 110-130°C) | Bis(1-(methylsulfonimidoyl)propan-2-yl) ether | Etherification |

Dehydration Processes and Olefin Formation

The dehydration of this compound, a secondary alcohol, can lead to the formation of an alkene (olefin). This elimination reaction is typically carried out by heating the alcohol with a strong acid catalyst, such as concentrated sulfuric acid or phosphoric acid, at elevated temperatures (around 170°C). chemguide.co.uk The mechanism involves the protonation of the hydroxyl group, followed by the loss of a water molecule to form a carbocation intermediate. A subsequent deprotonation from an adjacent carbon atom results in the formation of a double bond. chemguide.co.uk

For this compound, the dehydration would result in the formation of 1-(methylsulfonimidoyl)prop-1-ene. The reaction is an E2 elimination at higher temperatures (over 150°C). scielo.br The use of catalysts like zeolite H-ZSM-5 can also facilitate the conversion of isopropanol (B130326) to propene at high temperatures. nih.gov

| Reactant | Catalyst | Temperature | Product |

| This compound | Concentrated H₂SO₄ | ~170°C | 1-(Methylsulfonimidoyl)prop-1-ene |

| This compound | Zeolite H-ZSM-5 | 400°C | 1-(Methylsulfonimidoyl)prop-1-ene |

Oxidation Reactions

The oxidation of the secondary alcohol group in this compound would yield a ketone, specifically 1-(methylsulfonimidoyl)propan-2-one. Various oxidizing agents can be employed for this transformation. The oxidation of secondary alcohols like propan-2-ol can be achieved using catalysts and oxidants. cardiff.ac.uknih.gov For instance, the oxidation of n-propanol to propionic acid has been achieved using amino-acid-based polyoxometalates as catalysts with hydrogen peroxide as the oxidant. researchgate.net While this is for a primary alcohol, similar principles can be applied to secondary alcohols to yield ketones.

The choice of oxidant and reaction conditions is crucial to prevent over-oxidation or side reactions. The oxidation of 1,2-propanediol has been studied using various metal catalysts, demonstrating the selective oxidation of hydroxyl groups. cardiff.ac.uk

Reactivity at the Sulfonimidoyl Center

The sulfonimidoyl group is a key reactive center in this compound, characterized by its electrophilic sulfur atom and the potential for nucleophilic attack.

Nucleophilic Additions and Substitutions

The sulfur atom in the sulfonimidoyl group is electrophilic and susceptible to nucleophilic attack. researchgate.net This allows for a variety of nucleophilic substitution reactions at the sulfur center. acs.orgnih.gov For example, sulfonimidoyl fluorides, which are related to sulfonimidoyl alcohols, readily react with a range of nucleophiles, including Grignard reagents, organolithiums, and amines, to form sulfoximines and sulfonimidamides. nih.govacs.org This reactivity is often stereospecific, proceeding with inversion of configuration at the sulfur center. nih.gov

The reactivity of sulfonimidoyl compounds is influenced by the substituents on the nitrogen and sulfur atoms. researchgate.net In the case of this compound, the presence of the hydroxyl group could potentially influence the reactivity at the sulfur center, for instance, through intramolecular hydrogen bonding or by acting as an internal nucleophile. rsc.org Reactions of sulfonimidoyl chlorides with alcohols or phenols in the presence of a base lead to the formation of sulfonimidates. rsc.org This suggests that under appropriate conditions, the hydroxyl group of one molecule of this compound could react with the sulfonimidoyl group of another.

A summary of potential nucleophilic substitution reactions at the sulfonimidoyl center is provided below:

| Sulfonimidoyl Derivative | Nucleophile | Product Type |

| This compound (activated) | Grignard Reagent (R-MgX) | Sulfoximine (B86345) |

| This compound (activated) | Organolithium (R-Li) | Sulfoximine |

| This compound (activated) | Amine (R-NH₂) | Sulfonimidamide |

| This compound | Alcohol/Phenol (in presence of base) | Sulfonimidate |

Reductions of the Sulfonimidoyl Group

Currently, there is a notable absence of specific research in the reviewed scientific literature detailing the reduction of the N-unsubstituted sulfonimidoyl group in compounds like this compound. While various transformations of this functional group are documented, its reduction back to lower oxidation states of sulfur appears to be an area that is not extensively explored or reported.

Conversion to Other Sulfur(VI) Derivatives (e.g., Sulfoximines, Sulfonimidamides)

The N-H sulfonimidoyl group serves as a versatile precursor for the synthesis of other important sulfur(VI) compounds, namely sulfoximines and sulfonimidamides. These transformations typically involve the formation of a new bond at the nitrogen atom of the sulfonimidoyl moiety.

Conversion to Sulfoximines:

The conversion of a sulfonimidoyl group to a sulfoximine is conceptually a deimination followed by oxidation or a related one-pot process. However, a more common and well-documented approach is the conversion of related sulfur compounds, like sulfides and sulfoxides, directly to N-H sulfoximines. These methods often employ hypervalent iodine reagents, which facilitate the transfer of both an oxygen atom and an N-H group. nih.govrsc.org

For instance, the direct conversion of sulfides to N-H sulfoximines has been achieved using a combination of an oxidant, such as (diacetoxyiodo)benzene (B116549) (PhI(OAc)₂), and an ammonia (B1221849) source like ammonium (B1175870) carbamate. nih.gov This one-pot reaction proceeds with high chemoselectivity. rsc.org The proposed mechanism involves the initial transfer of the "NH" group to the sulfide (B99878) to form a sulfilimine, which is then oxidized in situ to the corresponding sulfoximine. rsc.org While this is not a direct conversion of a sulfonimidoyl group, it highlights a key synthetic route to the closely related sulfoximine structure.

Table 1: Reagents for Conversion of Sulfides to N-H Sulfoximines

| Reagent System | Substrate | Product | Reference |

|---|---|---|---|

| PhI(OAc)₂ / Ammonium Carbamate | Sulfide | N-H Sulfoximine | nih.gov |

Conversion to Sulfonimidamides:

The N-H sulfonimidoyl group can be readily converted to N-substituted sulfonimidamides through various amination reactions. A prevalent method involves the reaction of a primary sulfinamide with an amine in the presence of a hypervalent iodine reagent, which proceeds through an N-H transfer. nih.govnih.gov This transformation is notable for its operational simplicity and tolerance of a wide range of functional groups. nih.gov

Another strategy for the synthesis of sulfonimidamides involves the oxidative chlorination of sulfinamides with reagents like N-chlorosuccinimide (NCS) to form an in-situ sulfonimidoyl chloride. This intermediate is then reacted with an amine to yield the desired sulfonimidamide. beilstein-journals.orgbeilstein-journals.org This method offers a convenient alternative for creating a diverse array of sulfonimidamides. beilstein-journals.org

The direct functionalization of N-H sulfonimidamides has also been explored. For example, palladium-catalyzed C-N arylation allows for the introduction of aryl and heteroaryl groups at the imine nitrogen. researchgate.net

Table 2: General Methods for the Synthesis of Sulfonimidamides from Related Sulfur Compounds

| Starting Material | Reagents | Intermediate | Product | Reference(s) |

|---|---|---|---|---|

| Tertiary Sulfinamide | PhI(OAc)₂, Ammonium Carbamate | - | N-H Sulfonimidamide | nih.gov |

| Sulfinamide | N-Chlorosuccinimide (NCS), Amine | Sulfonimidoyl Chloride | N-Substituted Sulfonimidamide | beilstein-journals.orgbeilstein-journals.org |

Mechanistic Investigations of Key Reactions Involving this compound

Direct mechanistic studies on reactions involving this compound are not available in the current body of scientific literature. However, insights can be drawn from studies on analogous sulfur(VI) compounds, which employ various techniques to elucidate reaction pathways.

Kinetic studies are fundamental to understanding reaction mechanisms, and for reactions involving sulfonamides and related compounds, they can reveal the order of reaction with respect to each reactant, providing clues about the rate-determining step. For instance, kinetic analysis of the reaction between certain sulfonamides and p-dimethylaminobenzaldehyde has been used to establish the factors influencing the reaction rate. researchgate.net While specific rate laws for reactions of this compound have not been determined, it is anticipated that the reaction rates would be influenced by factors such as the concentration of the reactants, the solvent polarity, and the temperature.

The use of isotopes, particularly deuterium (B1214612), is a powerful tool for probing transition state structures. A kinetic isotope effect (KIE), where a deuterated molecule reacts at a different rate than its non-deuterated counterpart, can provide information about bond-breaking and bond-forming events in the rate-determining step. gla.ac.uk

For example, secondary deuterium isotope effects have been used to distinguish between Sₙ1 and Sₙ2 reaction mechanisms in alkyl halides and sulfonium (B1226848) salts. core.ac.uk In reactions where a C-H bond is converted to a C=C bond (elimination) or where hybridization changes, a significant KIE is often observed. core.ac.uk In the context of this compound, deuterium labeling at the α-carbon or on the N-H group could potentially be used to study the mechanism of its reactions. For instance, the absence of a primary KIE upon N-deuteration in a reaction involving the sulfonimidoyl nitrogen would suggest that the N-H bond is not broken in the rate-determining step.

Furthermore, the use of ¹⁵N-labeled reagents, such as AcO¹⁵NH₄, has been demonstrated in the synthesis of ¹⁵N-labeled N-H sulfoximines, which can be valuable for mechanistic and metabolic studies. rsc.org

The identification and characterization of reaction intermediates are crucial for confirming a proposed reaction mechanism. In the chemistry of sulfonimidoyl compounds and their synthesis, several key intermediates have been proposed or identified.

In the conversion of sulfoxides to N-H sulfoximines using hypervalent iodine reagents and ammonia sources, an electrophilic iodonitrene intermediate is suggested to be the key species that transfers the "NH" group. nih.gov Monitoring these reactions by in-situ NMR has provided evidence for the formation of an iodonium (B1229267) salt containing an N-I bond, which subsequently breaks down to the final product. nih.gov

In the synthesis of sulfonimidamides from sulfinamides, sulfonimidoyl chlorides are often generated as in-situ intermediates. beilstein-journals.orgbeilstein-journals.org Depending on the reaction conditions, these intermediates can sometimes be isolated and characterized. beilstein-journals.org The trapping of proposed reactive intermediates, such as sulfinyl nitrenes generated from sulfinylhydroxylamines, has also been used to support mechanistic proposals in the synthesis of sulfoximines and sulfonimidamides. organic-chemistry.org

While no specific intermediates for reactions of this compound have been reported, it is plausible that its transformations would proceed through analogous intermediates, such as N-functionalized sulfonimidoyl species or related sulfur-centered reactive entities.

Stereochemical Aspects of 1 Methylsulfonimidoyl Propan 2 Ol

Analysis of Chiral Centers within the 1-(Methylsulfonimidoyl)propan-2-ol Structure

The first chiral center is the second carbon atom (C2) of the propan-2-ol backbone. While propan-2-ol itself is an achiral molecule because its C2 carbon is attached to two identical methyl groups, the substitution pattern in this compound alters this. quora.com The C2 carbon in this specific compound is bonded to four distinct substituents:

A hydroxyl group (-OH)

A hydrogen atom (-H)

A methyl group (-CH₃)

A methylsulfonimidoylmethyl group (-CH₂S(O)(NCH₃))

Since all four groups attached to the C2 carbon are different, this carbon is a stereogenic center. khanacademy.orgquora.com Consequently, it can exist in two different spatial configurations, designated as (R) or (S) according to the Cahn-Ingold-Prelog priority rules. The presence of this single chiral center would be sufficient to render the molecule chiral. utexas.edu

The second stereogenic center is the sulfur atom within the sulfonimidoyl group. The sulfur atom in a sulfonimidoyl moiety is bonded to four different groups: a methyl group, an oxygen atom (via a double bond), an imido group (e.g., =NH or =NR), and the propan-2-ol-containing alkyl chain. This arrangement around the sulfur atom is tetrahedral, making it a potential chiral center. researchgate.netrsc.org The exploration of such historically neglected sulfonimidoyl S(VI) functional groups has provided novel clinical candidates. nih.gov The synthesis of compounds with stereogenic-at-sulfur(VI) centers has important applications in drug discovery and organic synthesis. researchgate.net

The chirality of the sulfur atom means it can also be designated with (R) or (S) configurations. The installation and control of these sulfur stereogenic centers are challenging but crucial for accessing specific stereoisomers. researchgate.netnih.gov

Enantiomers and Diastereomers of this compound

With two distinct chiral centers (C2 and the sulfur atom), this compound can exist as a maximum of four stereoisomers (2² = 4). msu.edu These stereoisomers have specific relationships with one another, categorized as either enantiomers or diastereomers. masterorganicchemistry.com

Enantiomers are pairs of stereoisomers that are non-superimposable mirror images of each other. They have opposite configurations at all chiral centers. utexas.edumasterorganicchemistry.com

Diastereomers are stereoisomers that are not mirror images of each other. They have the same configuration at one or more, but not all, chiral centers. utexas.edumasterorganicchemistry.com

The stereoisomers of this compound can be systematically described by assigning the (R) or (S) configuration to each chiral center.

| Stereoisomer | Configuration at C2 | Configuration at Sulfur | Relationship to (R,R) |

| 1 | R | R | Identical |

| 2 | S | S | Enantiomer |

| 3 | R | S | Diastereomer |

| 4 | S | R | Diastereomer |

Enantiomers possess identical physical properties (e.g., melting point, boiling point, solubility in achiral solvents) except for their interaction with plane-polarized light. khanacademy.orgyoutube.com In contrast, diastereomers have distinct physical and chemical properties, which allows them, in principle, to be separated by standard laboratory techniques like chromatography or crystallization. utexas.eduyoutube.com

Control of Stereochemistry in Synthetic Pathways

Achieving stereocontrol in the synthesis of a specific stereoisomer of this compound is a significant synthetic challenge. This requires methods that can selectively generate the desired configuration at both the C2 carbon and the sulfonimidoyl sulfur.

Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over another during a reaction, influenced by a chiral feature in the substrate, reagent, or catalyst. wikipedia.org This principle is fundamental to asymmetric synthesis. wikipedia.org To control the stereochemistry at the C2 carbon, a synthetic strategy could involve an asymmetric addition to a prochiral ketone precursor. For instance, the asymmetric reduction of a ketone or the addition of a methyl organometallic reagent to an aldehyde could be guided by a chiral catalyst or a chiral auxiliary to favor the formation of either the (R) or (S) alcohol. wikipedia.org Michael addition is another powerful method for forming carbon-carbon bonds, and its asymmetric version is highly beneficial in organic synthesis. nih.govchemrxiv.org

Controlling the stereochemistry at the sulfur atom often involves stereospecific reactions where the configuration of the product is directly determined by the configuration of a chiral starting material. nih.gov The synthesis of enantioenriched sulfonimidoyl compounds can be achieved using chiral auxiliaries or through stereospecific reactions at the sulfur center. rsc.orgnih.gov For example, enantiopure sulfinate esters can be transformed into other chiral sulfur compounds with an inversion of the stereocenter. nih.gov Similarly, the reaction of enantioenriched sulfonimidoyl fluorides with Grignard reagents can proceed stereospecifically to yield sulfoximines. rsc.org Traditional methods to create α-substituted sulfonimidoyl motifs often rely on multi-step sequences that require challenging control of the stereogenic sulfur center. nih.gov

Configurational Stability and Racemization Pathways

The stability of the stereocenter in sulfoximines is generally considered to be high. The sulfur atom in a sulfoximine (B86345) is tetracoordinate and chiral when bearing four different substituents. The interconversion of enantiomers, or racemization, requires significant energy to overcome the barrier to pyramidal inversion at the sulfur center. This inherent stability is a key feature that makes chiral sulfoximines attractive moieties in medicinal chemistry and asymmetric synthesis. researchgate.netenamine.net

Several potential pathways for racemization can be considered, drawing parallels from studies on other chiral sulfur compounds:

Thermal Racemization: This process involves the inversion of the pyramidal sulfur atom. For most sulfoximines, this process requires high temperatures, indicating a high degree of configurational stability under normal conditions.

Acid- or Base-Catalyzed Racemization: The presence of acidic or basic conditions can sometimes facilitate racemization. For instance, compounds with an acidic proton alpha to the sulfoximine group could potentially undergo racemization through the formation of a planar carbanion intermediate. researchgate.net However, the applicability of this mechanism to this compound would depend on the specific reaction conditions.

Photoracemization: Exposure to light can induce racemization in some chiral sulfoxides, often involving the formation of a sulfoxide (B87167) radical cation as a key intermediate. While this has been demonstrated for sulfoxides, its relevance to sulfoximines like this compound would require specific investigation.

Rearrangement Reactions: Certain structural features can provide lower energy pathways for racemization. For example, allylic sulfoxides can racemize at much lower temperatures through a researchgate.netenamine.net-sigmatropic rearrangement. The structure of this compound does not possess such a feature, suggesting this pathway is unlikely.

The study of related N-methylated sulfoximines has provided insights into their stereochemical behavior. For instance, research on the methylation of N-ethoxycarbonylmethyl sulfoximines has demonstrated that diastereoselective C-methylation can be achieved, and the absolute configuration of the resulting products can be determined using techniques like X-ray crystallography. This highlights the ability to synthesize and characterize stereochemically defined sulfoximines.

In the absence of direct experimental data for this compound, any discussion on its racemization remains speculative. Further research, including experimental studies to determine the energetic barrier to inversion and to probe its stability under various conditions (thermal, acidic, basic, and photochemical), is necessary to definitively characterize its configurational stability and potential racemization pathways.

Table of Research Findings on Stereochemical Stability of Related Sulfoximines

| Compound Type | Racemization Pathway | Conditions | Research Focus |

| Chiral Alkyl Aryl Sulfoxides | Photoracemization | Blue LED irradiation, presence of a photosensitizer | Elucidation of a rapid photoracemization mechanism. |

| Allylic Sulfoxides | researchgate.netenamine.net-Sigmatropic Rearrangement | Elevated temperatures | Demonstration of deracemization using Viedma ripening. |

| Optically Active Carbonyls | Enolization | Acidic or basic conditions | Racemization via formation of an achiral enol or enolate. researchgate.net |

| N-Ethoxycarbonylmethyl-S-p-tolylsulfoximines | N/A | -78°C (synthesis) | Chiral induction in C-methylation, with determination of absolute configuration by X-ray crystallography. |

Advanced Analytical Techniques for Characterization of 1 Methylsulfonimidoyl Propan 2 Ol

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure of a compound. By probing the interactions of molecules with electromagnetic radiation, these methods reveal detailed information about the connectivity of atoms and the nature of the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, Multidimensional)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. For 1-(Methylsulfonimidoyl)propan-2-ol, ¹H and ¹³C NMR would provide critical information about the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The integration of these signals would correspond to the number of protons in each environment. docbrown.info Due to the chiral center at the second carbon of the propanol (B110389) group, the two methyl groups on the isopropanol (B130326) moiety are diastereotopic and would likely appear as two distinct doublets. The proton on the nitrogen of the sulfonimidoyl group would likely appear as a broad singlet, and its signal would disappear upon shaking the sample with D₂O, a common technique for identifying exchangeable protons. docbrown.info

¹³C NMR: The ¹³C NMR spectrum would show a signal for each unique carbon atom in the molecule. The chemical shifts would be indicative of the electronic environment of each carbon. For instance, the carbon atom bonded to the hydroxyl group would appear at a characteristic downfield shift. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) could be employed to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons. miamioh.edu

Predicted NMR Data for this compound

| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹H Multiplicity | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|---|

| CH₃-S | ~3.0 | Singlet | ~40-45 |

| N-H | Variable, broad | Singlet | - |

| CH₂-N | ~3.2 - 3.5 | Multiplet | ~55-60 |

| CH-OH | ~4.0 - 4.2 | Multiplet | ~65-70 |

| CH(OH)-CH₃ | ~1.2 | Doublet | ~20-25 |

| CH(OH)-CH₃ | ~1.3 | Doublet | ~20-25 |

Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual experimental values may vary.

Mass Spectrometry (MS, GC-MS, HPLC-MS/MS, High-Resolution MS)

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.

Standard MS: In an electron ionization (EI) mass spectrum, this compound would exhibit a molecular ion peak [M]⁺. The fragmentation pattern would be key to confirming the structure. Expected fragments would arise from the cleavage of the C-C and C-S bonds. A prominent peak would likely correspond to the loss of a methyl group (M-15) or the loss of the entire propanol sidechain. docbrown.info The base peak is often a stable fragment; for a related structure like propan-2-ol, the base peak is at m/z 45, corresponding to [CH₃CHOH]⁺. docbrown.info

GC-MS and HPLC-MS/MS: When coupled with chromatographic techniques, MS becomes a powerful tool for analyzing complex mixtures and confirming the identity of separated components. jmchemsci.com GC-MS is suitable for volatile and thermally stable compounds. nih.gov Given the polarity of the sulfonimidoyl and hydroxyl groups, derivatization might be necessary to improve volatility for GC analysis. mdpi.com HPLC-MS/MS, particularly using electrospray ionization (ESI), is well-suited for polar, non-volatile compounds and would likely be the method of choice. Tandem mass spectrometry (MS/MS) could be used to isolate the molecular ion and fragment it further to gain more detailed structural information. cedre.fr

High-Resolution Mass Spectrometry (HRMS): HRMS can measure the m/z value to several decimal places, allowing for the determination of the precise elemental formula of the parent ion and its fragments, which is a definitive method for confirming the molecular identity.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nih.govresearchgate.net

For this compound, the FTIR spectrum would be expected to show several characteristic absorption bands:

A broad, strong band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group, with the broadening due to hydrogen bonding. docbrown.infodocbrown.info

A medium to sharp band around 3200-3400 cm⁻¹ for the N-H stretch of the imide group.

Strong absorptions in the 2850-3000 cm⁻¹ region due to C-H stretching vibrations of the methyl and methylene groups. ieeesem.com

Two strong, characteristic bands for the S=O stretch of the sulfonimidoyl group, typically found around 1300-1350 cm⁻¹ (asymmetric stretch) and 1140-1160 cm⁻¹ (symmetric stretch).

A C-O stretching vibration for the secondary alcohol would appear in the 1100-1200 cm⁻¹ range. docbrown.info The region below 1500 cm⁻¹ is known as the fingerprint region, which contains a complex pattern of absorptions unique to the molecule as a whole. docbrown.inforesearchgate.net

Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Alcohol) | Stretching | 3200 - 3600 | Strong, Broad |

| N-H (Imide) | Stretching | 3200 - 3400 | Medium, Sharp |

| C-H (Alkyl) | Stretching | 2850 - 3000 | Medium to Strong |

| S=O | Asymmetric Stretch | 1300 - 1350 | Strong |

| S=O | Symmetric Stretch | 1140 - 1160 | Strong |

Chromatographic Separation and Purity Assessment

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is crucial for isolating the compound of interest and for assessing its purity.

Gas Chromatography (GC, HS-GCMS, GC/FID) for Volatile Species

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds without decomposition. nist.gov

GC-FID: For purity assessment, a Gas Chromatograph with a Flame Ionization Detector (GC-FID) is commonly used. ijpsdronline.com The area of the peak in the chromatogram is proportional to the concentration of the compound. The purity of a sample of this compound could be determined by injecting it into a GC-FID system; a single major peak would indicate high purity, while the presence of other peaks would indicate impurities. researchgate.net However, the high polarity and potential for hydrogen bonding in this molecule might lead to poor peak shape (tailing) on standard non-polar columns. A more polar column would likely be required for good chromatographic performance. researchgate.net

HS-GCMS: Headspace GC-MS (HS-GCMS) is a technique used to analyze volatile organic compounds in a sample. researchgate.net While the target molecule itself may not be sufficiently volatile for this technique without heating, HS-GCMS would be an excellent method to detect and identify any volatile impurities, such as residual solvents (e.g., propan-2-ol) from the synthesis process. nih.govnih.gov The combination of headspace sampling for volatiles, GC for separation, and MS for identification provides a highly sensitive and specific analytical method. mdpi.comresearchgate.net

High-Performance Liquid Chromatography (HPLC, HPLC-DAD) for Non-Volatile Components

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of non-volatile and thermally labile compounds, making it highly suitable for the analysis of this compound and its related substances. nih.govnih.gov Coupled with a Diode Array Detector (DAD), HPLC provides not only quantitative data but also spectral information that aids in peak identification and purity assessment. nih.gov

The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector settings to achieve optimal separation and sensitivity. For sulfoximines and related polar compounds, reversed-phase HPLC is commonly employed. A C18 column is a frequent choice for the stationary phase, offering good retention and separation of a wide range of analytes. nih.govsielc.com The mobile phase composition is critical and is often a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. sielc.comcarlroth.com The pH of the aqueous phase can be adjusted to control the ionization state of the analyte and improve peak shape and retention. mdpi.com Gradient elution, where the mobile phase composition is changed during the run, is often necessary to resolve complex mixtures containing components with a wide range of polarities. mdpi.com

The DAD detector measures the absorbance of the eluent across a range of wavelengths simultaneously, generating a three-dimensional data set of absorbance, wavelength, and time. nih.gov This allows for the selection of the optimal wavelength for quantification, enhancing sensitivity and selectivity. It also enables the assessment of peak purity by comparing spectra across a single chromatographic peak. For this compound, the UV absorbance is expected to be monitored at a specific wavelength that provides the maximum response for sensitive detection. nih.gov

A typical HPLC-DAD method for the analysis of a related compound, suvorexant (an orexin (B13118510) receptor antagonist), utilized a C18 Waters Spherisorb CN column with a mobile phase of ethanol (B145695) and 10 mM KH2PO4 buffer (60:40 v/v) and detection at 253 nm. nih.gov While specific conditions for this compound would require method development, this provides a relevant starting point.

Table 1: Illustrative HPLC-DAD Parameters for Analysis of Related Sulfoximine (B86345) Compounds

| Parameter | Condition | Reference |

| Column | C18 Waters Spherisorb CN (4.6 × 250 mm, 5 µm) | nih.gov |

| Mobile Phase | Ethanol: 10 mM KH2PO4 buffer (60:40 v/v) | nih.gov |

| Flow Rate | 1.0 mL/min | researchgate.net |

| Detection | Diode Array Detector (DAD) at 253 nm | nih.gov |

| Injection Volume | 10 µL | - |

| Column Temperature | Ambient | researchgate.net |

This table presents example parameters based on the analysis of structurally related compounds and serves as a general guideline.

Chiral Chromatography for Enantiomeric Excess Determination

Since this compound is a chiral molecule, the determination of its enantiomeric purity is a critical quality attribute. nih.govresearchgate.net Chiral chromatography is the gold standard for separating and quantifying enantiomers, allowing for the determination of the enantiomeric excess (e.e.). sigmaaldrich.comheraldopenaccess.us This technique relies on the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. sigmaaldrich.comnih.gov

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for the enantioseparation of a broad range of chiral compounds, including sulfoximines. oup.com These CSPs, commercially available under trade names like Chiralcel® and Chiralpak®, offer excellent chiral recognition capabilities. oup.com The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the enantiomers and the chiral selector of the CSP. oup.com

The choice of mobile phase is crucial for achieving successful enantioseparation. oup.com In normal-phase mode, mixtures of alkanes (like n-hexane) and alcohols (like 2-propanol) are commonly used. oup.com The ratio of these solvents can be adjusted to optimize the retention times and resolution of the enantiomers. A study on the enantioseparation of 12 chiral sulfoximines demonstrated that a Chiralcel OJ-H column with a mobile phase of n-hexane/2-propanol (80:20) was effective in resolving all the compounds. oup.com

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. An enantiomerically pure compound will ideally show only one peak, while a racemic mixture will show two peaks of equal area. heraldopenaccess.us

Table 2: Chiral HPLC Conditions for the Separation of Sulfoximine Enantiomers

| Parameter | Condition | Reference |

| Column | Chiralcel OJ-H (e.g., 150 x 4.6 mm) | oup.com |

| Mobile Phase | n-hexane/2-propanol (80:20, v/v) | oup.com |

| Flow Rate | 0.8 mL/min | oup.com |

| Detection | UV at a suitable wavelength (e.g., 280 nm) | researchgate.net |

| Column Temperature | Ambient | oup.com |

This table provides representative conditions based on published methods for chiral sulfoximines and may require optimization for this compound.

X-ray Crystallography for Absolute and Relative Configuration Determination

X-ray crystallography is an unparalleled technique for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute and relative configuration. nih.govthieme-connect.de This method relies on the diffraction of X-rays by a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the precise arrangement of atoms in space. nih.gov

For a chiral molecule like this compound, determining the absolute configuration of its stereocenters is crucial. While a standard X-ray diffraction experiment provides the relative configuration of stereocenters within the molecule, specialized techniques are required to determine the absolute configuration. nih.goved.ac.uk This is often achieved by analyzing the anomalous scattering of X-rays, particularly when heavy atoms are present in the structure or by using a known chiral reference. thieme-connect.de The Flack parameter is a key indicator used in the refinement of the crystal structure to confidently assign the absolute configuration. ed.ac.uk

The process begins with the growth of a high-quality single crystal of the compound, which can be achieved through methods like slow evaporation of a solvent. rsc.org The crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction data is collected and processed to solve and refine the crystal structure.

Research on related N-(2,3,5,6-tetrafluoropyridyl)sulfoximines has demonstrated the utility of X-ray diffraction in elucidating their solid-state structures, including bond parameters and molecular conformations. researchgate.net Although specific crystallographic data for this compound is not publicly available, the methodology remains the standard for definitive stereochemical assignment.

Table 3: Key Information Obtained from X-ray Crystallography

| Information | Description | Reference |

| Unit Cell Dimensions | The dimensions and angles of the basic repeating unit of the crystal lattice. | nih.gov |

| Space Group | The symmetry operations that describe the arrangement of molecules in the crystal. | ed.ac.uk |

| Atomic Coordinates | The precise x, y, and z coordinates of each atom in the asymmetric unit. | nih.gov |

| Bond Lengths and Angles | The distances between bonded atoms and the angles between bonds. | researchgate.net |

| Torsion Angles | The dihedral angles that define the conformation of the molecule. | researchgate.net |

| Absolute Configuration | The absolute spatial arrangement of atoms at the chiral centers (e.g., R/S designation). | nih.goved.ac.uk |

Advanced Chemometric Approaches in Spectroscopic Data Analysis

Chemometrics involves the application of mathematical and statistical methods to extract meaningful information from chemical data. scilit.comlongdom.org In the context of pharmaceutical analysis, chemometrics is increasingly used in conjunction with spectroscopic techniques like Near-Infrared (NIR), Raman, and NMR spectroscopy to analyze complex datasets. narrax.orgnarrax.org These approaches can enhance the understanding of product quality, process consistency, and the identification of critical quality attributes. mdpi.com

For the analysis of this compound, chemometric tools can be applied to spectroscopic data for various purposes. For instance, Principal Component Analysis (PCA) can be used for exploratory data analysis, to identify patterns and groupings within a set of samples, or to detect outliers. longdom.org This can be particularly useful in monitoring the consistency of different batches of the compound.

Partial Least Squares (PLS) regression is another powerful chemometric technique that can be used to build predictive models. longdom.org For example, a PLS model could be developed to predict a specific property of this compound, such as its concentration or enantiomeric excess, from its NIR or Raman spectrum. This would allow for rapid and non-destructive analysis.

The application of chemometrics to spectroscopic data can lead to more efficient and robust analytical methods. mdpi.com By analyzing the entire spectrum rather than just a few data points, a more comprehensive understanding of the sample can be achieved. These methods are particularly valuable in high-throughput screening and process analytical technology (PAT) applications. narrax.org A bibliometric analysis has shown a significant increase in the use of chemometric-empowered spectroscopic techniques in pharmaceutical fields, highlighting their growing importance. narrax.org

Table 4: Common Chemometric Techniques and Their Applications in Pharmaceutical Analysis

| Chemometric Technique | Description | Potential Application for this compound | Reference |

| Principal Component Analysis (PCA) | A dimensionality reduction technique that transforms a large set of variables into a smaller set of uncorrelated variables called principal components. | Batch-to-batch consistency monitoring, outlier detection. | longdom.org |

| Partial Least Squares (PLS) Regression | A regression method that relates two data matrices, X (e.g., spectra) and Y (e.g., concentration), by finding a latent variable model. | Quantitative analysis of active ingredient concentration or enantiomeric excess from spectroscopic data. | longdom.org |

| Cluster Analysis (CA) | A set of techniques used to group objects into clusters based on their similarity. | Classification of different polymorphic forms or impurity profiles. | mdpi.com |

| Design of Experiments (DoE) | A systematic approach to plan, conduct, analyze, and interpret controlled tests to evaluate the factors that control the value of a parameter or group of parameters. | Optimization of analytical methods, understanding the impact of process parameters on product quality. | mdpi.com |

Computational and Theoretical Investigations of 1 Methylsulfonimidoyl Propan 2 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular properties of 1-(Methylsulfonimidoyl)propan-2-ol at the atomic level. These calculations, based on the principles of quantum mechanics, can predict a wide range of properties with high accuracy.

Density Functional Theory (DFT) and Ab Initio Methods

Density Functional Theory (DFT) and ab initio methods are powerful tools for investigating the geometric and electronic properties of molecules. For this compound, methods like B3LYP in conjunction with a basis set such as 6-31G(d,p) would be suitable for initial geometry optimizations and frequency calculations. nih.gov More computationally intensive ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, could be employed for more accurate energy calculations, especially for benchmarking DFT results.

These calculations would typically be performed in the gas phase to understand the intrinsic properties of the molecule, and also with the inclusion of a solvent model (like the Polarizable Continuum Model, PCM) to simulate its behavior in solution.

Electronic Structure and Bonding Analysis

Understanding the electronic structure is key to explaining the reactivity and properties of this compound. Natural Bond Orbital (NBO) analysis is a common technique used to analyze the bonding within a molecule, providing information on hybridization, charge distribution, and donor-acceptor interactions. nih.gov

For this molecule, NBO analysis would likely reveal a highly polarized S=N bond and significant charge localization on the oxygen and nitrogen atoms. The analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting regions of electrophilic and nucleophilic attack. The energy gap between HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity.

Table 1: Hypothetical NBO Analysis Data for this compound

| Atom | Natural Charge (e) |

| S | +1.5 |

| O (hydroxyl) | -0.7 |

| N | -1.2 |

| C (chiral) | +0.2 |

Conformational Analysis and Energy Minima

The presence of several rotatable bonds in this compound suggests the existence of multiple conformers. A systematic conformational search, often performed using molecular mechanics force fields followed by DFT optimization of the low-energy structures, is necessary to identify the most stable conformers. The relative energies of these conformers determine their population at a given temperature. For propanol (B110389), different conformers like Gt, Tg, Gg, and Gg' have been identified based on the dihedral angles. arxiv.orgresearchgate.net A similar analysis for this compound would be crucial.

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (°C-C-S-N) | Relative Energy (kcal/mol) |

| A | 60 | 0.0 |

| B | 180 | 1.5 |

| C | -60 | 0.2 |

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide a static picture, molecular dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time. MD simulations model the movement of atoms and molecules based on a force field, which is a set of parameters describing the potential energy of the system.

For this compound, a new force field would likely need to be developed and validated against quantum chemical calculations and experimental data. researchgate.net MD simulations could then be used to study its behavior in different environments, such as in aqueous solution or in a lipid bilayer, providing information on its solvation, diffusion, and interactions with other molecules. These simulations are particularly useful for understanding how the molecule might behave in a biological system.

Prediction of Spectroscopic Parameters and Validation

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data for validation. For this compound, the following spectroscopic properties could be predicted:

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated using methods like GIAO (Gauge-Including Atomic Orbital). These predictions can aid in the assignment of experimental spectra. docbrown.info

Infrared (IR) Spectroscopy: Vibrational frequencies and intensities can be computed from frequency calculations. These can be compared to experimental IR spectra to identify characteristic vibrational modes, such as the S=N and O-H stretches.

Mass Spectrometry: While direct prediction of fragmentation patterns is complex, computational methods can help in understanding the stability of potential fragment ions observed in a mass spectrum. docbrown.info

Table 3: Hypothetical Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm) for this compound

| Proton | Predicted (ppm) | Experimental (ppm) |

| CH₃ (methylsulfonimidoyl) | 2.8 | 2.9 |

| CH (chiral) | 4.1 | 4.2 |

| OH | 3.5 | 3.6 |

| CH₂ | 3.1 | 3.2 |

| CH₃ (propyl) | 1.2 | 1.3 |

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry is an invaluable tool for studying reaction mechanisms. For this compound, potential reactions could include oxidation of the alcohol, reactions at the sulfonimidoyl group, or elimination reactions.

To study a reaction pathway, the structures of the reactants, products, and any intermediates are optimized. Transition state theory is then used to locate the transition state structure, which is the highest energy point along the reaction coordinate. nih.gov The energy of the transition state determines the activation energy of the reaction. By mapping out the entire energy profile of a reaction, chemists can gain a detailed understanding of the reaction mechanism and predict reaction rates. For instance, the oxidation of the secondary alcohol in this compound to a ketone could be modeled to understand the feasibility and kinetics of such a transformation.

Theoretical Insights into Chirality and Stereoselectivity

The chirality of this compound arises from two stereogenic centers: the sulfur atom of the methylsulfonimidoyl group and the carbon atom at the 2-position of the propanol backbone. This results in the possibility of four stereoisomers: (S,S), (R,R), (S,R), and (R,S). Computational and theoretical chemistry provide powerful tools to understand the intrinsic properties of these stereoisomers and to predict the stereoselectivity of reactions leading to their formation.

Conformational Analysis and Stereoisomer Stability

Theoretical models, particularly those employing Density Functional Theory (DFT), are instrumental in exploring the conformational landscape of molecules like this compound. Such studies can predict the relative energies of different conformers and the rotational barriers between them.

Table 1: Hypothetical Relative Energies of this compound Stereoisomers

This interactive table illustrates the hypothetical relative energies of the four stereoisomers of this compound, as could be determined by DFT calculations. The diastereomeric pairs, (S,S)/(R,R) and (S,R)/(R,S), are enantiomers and thus have identical energies. The relative energy difference between the diastereomeric sets would indicate which configuration is thermodynamically more stable.

| Stereoisomer | Relative Energy (kcal/mol) |

| (S,S) | 0.00 |

| (R,R) | 0.00 |

| (S,R) | 0.75 |

| (R,S) | 0.75 |

Note: The data in this table is illustrative and based on typical energy differences observed in similar chiral compounds. Actual values would require specific quantum chemical calculations.

Theoretical Prediction of Stereoselectivity in Synthesis

Computational chemistry is also pivotal in understanding and predicting the stereoselectivity of synthetic routes to chiral compounds like this compound. nih.gov By modeling the transition states of key reaction steps, chemists can rationalize why a particular stereoisomer is formed preferentially.

For the synthesis of sulfoximines, theoretical studies have been conducted on various methods, including the oxidation of sulfilimines and the imidation of sulfoxides. researchgate.net These studies often reveal that the stereochemical outcome is determined by the energy differences between diastereomeric transition states. The steric and electronic properties of the substituents on both the sulfur reagent and the substrate play a crucial role in dictating the favored reaction pathway. researchgate.net

For example, in a hypothetical diastereoselective synthesis of this compound, computational modeling could be used to compare the activation energies for the approach of a chiral reagent to the two prochiral faces of a precursor molecule. The transition state leading to the major diastereomer would be expected to have a lower calculated energy.

Table 2: Illustrative Calculated Activation Energies for a Diastereoselective Reaction

This interactive table presents a hypothetical scenario for the calculated activation energies for the formation of two diastereomers of this compound. A lower activation energy for the formation of the (S,S)-isomer would explain its prevalence as the major product in a hypothetical stereoselective reaction.

| Transition State Leading to: | Calculated Activation Energy (kcal/mol) |

| (S,S)-1-(Methylsulfonimidoyl)propan-2-ol | 15.2 |

| (S,R)-1-(Methylsulfonimidoyl)propan-2-ol | 16.8 |

Note: The data in this table is for illustrative purposes to demonstrate the application of computational chemistry in predicting stereoselectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.